molecular formula C14H10O3 B186913 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone CAS No. 352553-09-4

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone

Cat. No. B186913
M. Wt: 226.23 g/mol
InChI Key: WYMLGCDOZHERKB-UHFFFAOYSA-N
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Description

“1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone” is a chemical compound with the molecular formula C14H10O3 . It has a molecular weight of 226.23 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone” includes a furan ring attached to a naphthalene structure with a hydroxy group . The InChI code for this compound is 1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3 .


Physical And Chemical Properties Analysis

“1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone” has a molecular weight of 226.23 g/mol . It has a topological polar surface area of 50.4 Ų . The compound is solid at room temperature .

Scientific Research Applications

  • Photoinduced Oxidative Annulation :

    • The compound is involved in a photoinduced oxidative annulation process, which is an oxidant and transition-metal-free method. This process yields highly functionalized polyheterocyclic compounds, demonstrating the compound's role in synthesizing complex molecular structures (Zhang et al., 2017).
  • Natural Occurrence and Derivatives :

    • Studies on the stem barks of Newbouldia laevis revealed the presence of derivatives of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone. This highlights its natural occurrence and the potential for discovering novel compounds in nature (Gormann et al., 2003).
  • Synthetic Transformations :

    • The compound has been synthesized through reactions involving tertiary enaminoketones and p-naphthoquinone. This suggests its importance in chemical synthesis and the exploration of new chemical transformations (Mukhanova et al., 1998).
  • Antimicrobial Activity :

    • Compounds related to 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone have been tested for antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Kırılmış et al., 2009).
  • Photochromic Properties :

    • Research into the synthesis and properties of fulgides based on naphtho[1,2-b]furan indicates its application in photochromic materials, which are useful in optical data storage and molecular switches (Balenko et al., 2006).
  • DNA Topoisomerases Inhibition :

    • New benzofurans, including derivatives of this compound, have shown inhibitory activities against DNA topoisomerases I and II. This suggests potential applications in the field of cancer research and therapy (Lee et al., 2007).
  • Isofuranonaphthoquinone Derivatives :

    • Isofuranonaphthoquinone derivatives, related to the compound , have been isolated from the lichen Arthonia cinnabarina. This underscores its relevance in natural products chemistry and potential pharmacological applications (Yamamoto et al., 2002).

properties

IUPAC Name

1-(5-hydroxybenzo[g][1]benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMLGCDOZHERKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366039
Record name 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone

CAS RN

352553-09-4
Record name 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
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1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Reactant of Route 6
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone

Citations

For This Compound
1
Citations
ARG ALA, ASP ASN, GLN CYS, GLY GLU, ILE HIS…
Number of citations: 0

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